![molecular formula C19H14BF4N3O4S B611092 SX-682 CAS No. 1648843-04-2](/img/structure/B611092.png)
SX-682
描述
SX-682 是一种靶向趋化因子受体 CXCR1 和 CXCR2 的小分子抑制剂。这些受体参与髓系抑制细胞募集和迁移至肿瘤微环境。 通过抑制这些受体,this compound 可以增强免疫疗法的疗效并抑制肿瘤生长 .
科学研究应用
Metastatic Melanoma
SX-682 is currently being investigated in combination with pembrolizumab (an anti-PD-1 therapy) for patients with metastatic melanoma. A Phase 1/2 clinical trial aims to assess its safety and efficacy. Preliminary results indicate that combining this compound with pembrolizumab may enhance treatment responses compared to pembrolizumab alone, particularly in patients with elevated serum levels of CXCR1/2 ligands .
Myelodysplastic Syndromes (MDS)
A significant application of this compound is in treating patients with hypomethylating agent failure in MDS. A Phase 1 trial demonstrated that this compound was well tolerated and resulted in a dose-dependent increase in overall response rates. Specifically, the overall response rate increased from 0% at lower doses to 50% at a dose of 200 mg BID . The reduction of leukemic stem cells and MDSCs was also observed, indicating its dual activity against both cell types .
Head and Neck Cancer
Research has shown that this compound can enhance natural killer (NK) cell immunotherapy in head and neck squamous cell carcinoma models by inhibiting MDSC trafficking. This inhibition leads to improved NK cell infiltration and activation within tumors, suggesting that this compound may be a valuable adjunct in NK cell-based therapies .
Efficacy Summary from Clinical Trials
Case Study: Metastatic Melanoma
In a recent study involving patients with metastatic melanoma, this compound was administered alongside pembrolizumab. Initial results indicated a higher response rate compared to historical controls receiving pembrolizumab alone, suggesting a synergistic effect that warrants further investigation.
Case Study: Myelodysplastic Syndromes
Patients enrolled in the Phase 1 trial for MDS demonstrated varying degrees of response based on genetic markers. Notably, mutations related to splicing factors were prevalent among responders, indicating a potential predictive biomarker for treatment efficacy with this compound .
作用机制
SX-682 通过结合趋化因子受体 CXCR1 和 CXCR2,抑制其信号通路,发挥其作用。这种抑制减少了髓系抑制细胞募集和迁移到肿瘤微环境,从而增强了免疫疗法的疗效并减少了肿瘤生长。 This compound 的分子靶标包括 CXCR1 和 CXCR2 受体,所涉及的通路包括趋化因子信号通路 .
生化分析
Biochemical Properties
SX-682 functions as an allosteric inhibitor of the CXCR1 and CXCR2 chemokine receptors . By binding to these receptors, this compound blocks the recruitment of MDSCs, which are known to suppress immune responses in the tumor microenvironment . This inhibition enhances T cell activation and antitumor immunity . The compound interacts with various biomolecules, including chemokines that activate CXCR1 and CXCR2, thereby preventing their signaling and subsequent recruitment of MDSCs .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In cancer cells, it inhibits the proliferation of leukemic cell lines and primary MDS/AML patient samples in vitro . It also impairs leukemic growth in in vivo animal models . By blocking the recruitment of MDSCs, this compound enhances the infiltration and activation of immune effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), within the tumor microenvironment . This leads to increased tumor cell killing and inhibition of tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively and allosterically binding to the CXCR1 and CXCR2 receptors . This binding inhibits the activation of these receptors by tumor-secreted chemokines, thereby blocking the downstream signaling pathways involved in MDSC recruitment and tumor growth . The inhibition of CXCR1/2-mediated signaling reduces the immunosuppressive nature of the tumor microenvironment and enhances the antitumor immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a dose-dependent reduction in absolute neutrophil count (ANC), with maximum reduction achieved at doses above 150 mg BID . This reduction in ANC normalizes rapidly upon cessation of dosing . Long-term studies have shown that this compound is well-tolerated and maintains its efficacy in reducing tumor growth and enhancing immune responses over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces the recruitment of MDSCs and enhances T cell activation . At higher doses, this compound can cause a significant reduction in ANC, which is reversible upon dose-holding .
Metabolic Pathways
This compound is involved in metabolic pathways related to the CXCR1 and CXCR2 chemokine receptors . By inhibiting these receptors, the compound affects the recruitment and migration of MDSCs and neutrophils within the tumor microenvironment . This inhibition disrupts the inflammatory processes and reduces the immunosuppressive nature of the tumor microenvironment .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the CXCR1 and CXCR2 receptors . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . Its effects on neutrophil trafficking and MDSC recruitment are consistent with its mechanism of action as a CXCR1/2 inhibitor .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the CXCR1 and CXCR2 receptors on the cell surface . By binding to these receptors, the compound exerts its inhibitory effects on the signaling pathways involved in MDSC recruitment and tumor growth . This localization is crucial for its function as an allosteric inhibitor of CXCR1 and CXCR2 .
准备方法
合成路线和反应条件
SX-682 通过一系列化学反应合成,涉及其核心结构的形成和随后的功能化。合成路线通常包括:
- 通过多步反应序列形成核心结构。
- 对核心结构进行功能化,以引入增强其抑制活性的特定化学基团。
- 纯化和表征最终产物,以确保其纯度和效力 .
工业生产方法
This compound 的工业生产涉及将合成路线规模化,以生产大量化合物。此过程需要优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率并减少杂质。 最终产物随后经过严格的质量控制措施,以确保一致性和有效性 .
化学反应分析
反应类型
SX-682 经历各种化学反应,包括:
氧化: 化合物可以在特定条件下氧化,形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 的化学结构,可能改变其抑制活性。
常用试剂和条件
在 this compound 的合成和修饰中常用的试剂包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化铝锂。
取代剂: 如卤素和烷基化剂.
形成的主要产物
从这些反应中形成的主要产物包括各种 this compound 衍生物,它们保留或增强其对 CXCR1 和 CXCR2 的抑制活性 .
相似化合物的比较
类似化合物
Reparixin: CXCR1 和 CXCR2 的另一种抑制剂,用于类似的研究应用。
Navarixin: CXCR2 的选择性抑制剂,用于治疗炎症性疾病。
Danirixin: CXCR2 拮抗剂,研究其在治疗慢性阻塞性肺病中的潜力
SX-682 的独特性
This compound 独特地双重抑制 CXCR1 和 CXCR2,使其成为髓系抑制细胞募集的有效抑制剂。 与仅靶向这些受体之一的化合物相比,这种双重抑制增强了其减少肿瘤生长和改善免疫疗法效果的有效性 .
生物活性
SX-682 is a small-molecule inhibitor targeting the chemokine receptors CXCR1 and CXCR2, which play crucial roles in the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment (TME). This compound has garnered attention for its potential to enhance immunotherapy efficacy by modulating immune cell trafficking and function. Below, we present a detailed overview of its biological activity, supported by research findings and data tables.
This compound functions primarily by inhibiting the recruitment of MDSCs, particularly polymorphonuclear MDSCs (PMN-MDSCs), which are known to suppress immune responses against tumors. By blocking CXCR1 and CXCR2, this compound disrupts the signaling pathways that facilitate MDSC migration to tumors. This results in:
- Reduced Tumor Accumulation of MDSCs : In preclinical models, this compound significantly decreased the infiltration of PMN-MDSCs within tumors, thereby enhancing the activity of cytotoxic immune cells such as natural killer (NK) cells and T cells .
- Enhanced Immune Activation : Treatment with this compound has been shown to increase the activation status of NK cells and T cells, as indicated by higher levels of interferon-gamma (IFN-γ) and granzyme B production in treated models .
Preclinical Studies
A pivotal study involving murine oral cancer models demonstrated that this compound treatment led to a significant reduction in PMN-MDSC accumulation within tumors. The study utilized flow cytometry to quantify these changes, revealing that:
Treatment Group | PMN-MDSC Accumulation | NK Cell Activation |
---|---|---|
Control | High | Low |
This compound | Low | High |
The results indicated that while this compound did not directly alter the viability of tumor leukocytes, it effectively enhanced the therapeutic efficacy of adoptively transferred NK cells by reducing MDSC-mediated suppression .
Clinical Trials
This compound is currently being evaluated in clinical settings. A notable phase Ib/II trial (STOPTRAFFIC-1) is assessing the safety and efficacy of this compound in combination with nivolumab for patients with RAS mutations. This trial aims to determine:
- Maximum Tolerated Dose (MTD) : Establishing safe dosage levels for future studies.
- Response Rates : Evaluating overall response rates and progression-free survival among participants receiving this compound alongside standard immunotherapy .
Case Studies
In a study involving patients with head and neck squamous cell carcinoma (HNSCC), significant levels of circulating CXCR1/2+ PMN-MDSCs were identified. The immunosuppressive capacity of these cells was markedly greater than that of circulating MDSCs. Treatment with this compound resulted in:
- Decreased Immunosuppression : Patients receiving this compound exhibited improved NK cell function and a reduction in tumor-associated MDSC levels.
This case study highlights the potential for this compound to reverse immunosuppression in a clinical context, thereby enhancing patient responses to immunotherapy .
Summary of Findings
The biological activity of this compound underscores its role as a promising therapeutic agent in cancer treatment, particularly in enhancing the effectiveness of immunotherapies by targeting MDSC trafficking. The following table summarizes key findings from various studies:
属性
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BF4N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648843-04-2 | |
Record name | SX-682 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SX-682 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。